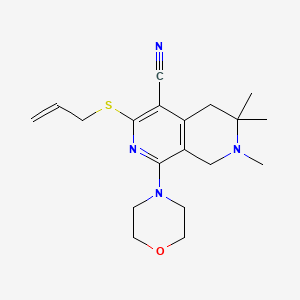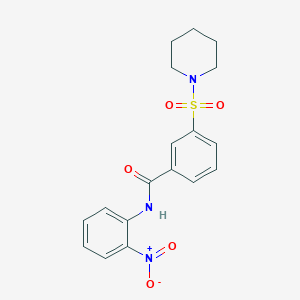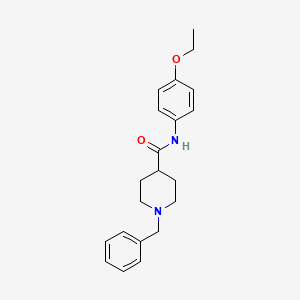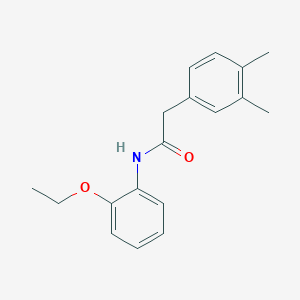
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide, also known as Isothiazolidinone compound, is a synthetic compound that has been widely used in scientific research. This compound is known for its potent inhibitory effects on several enzymes, including proteases, kinases, and phosphatases.
作用機序
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the covalent modification of the active site of the target enzyme. This modification occurs through the formation of a thioester bond between the 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound and the active site cysteine residue of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and physiological effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspases. It also inhibits the activity of glycogen synthase kinase-3, which has been implicated in several diseases, including Alzheimer's disease and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have anti-inflammatory effects by inhibiting the activity of several kinases, including protein kinase C and mitogen-activated protein kinases.
実験室実験の利点と制限
One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have low toxicity and is relatively stable in solution. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. This makes it difficult to study the effects of the enzyme on biological processes after its inhibition.
将来の方向性
There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research. One direction is the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes. Another direction is the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound can be used in the study of the role of specific enzymes in various biological processes.
Conclusion:
In conclusion, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is a synthetic compound that has been widely used in scientific research due to its potent inhibitory effects on several enzymes. The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of glycogen synthase kinase-3. One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research, including the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes and its use in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
合成法
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide and sodium hydroxide to obtain the final product. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been extensively used in scientific research due to its potent inhibitory effects on several enzymes. This compound has been shown to inhibit the activity of several proteases, including caspases, calpains, and cathepsins. It also inhibits the activity of several kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatases and serine/threonine phosphatases.
特性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12-2-4-13(5-3-12)11-20-18(23)15-10-14(6-7-16(15)19)21-17(22)8-9-26(21,24)25/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUHZQRSJNYVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)
